molecular formula C13H19ClN2O B1456634 N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236265-60-3

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1456634
M. Wt: 254.75 g/mol
InChI Key: ASHNONJYHYNXGT-UHFFFAOYSA-N
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Description

“N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound . It is a part of the substituted cathinone family, which are synthetic forms of phenylethylamines . The empirical formula is C12H18ClN .

Scientific Research Applications

Synaptic Transmission Inhibition

Research has revealed that compounds structurally related to AM404, which is similar in structure to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride," can inhibit synaptic transmission between neurons. This inhibition occurs independently of cannabinoid CB1 receptors, highlighting a potential for the modulation of synaptic activity without engaging cannabinoid pathways (Kelley & Thayer, 2004).

Corrosion Inhibition

N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide has been identified as an effective corrosion inhibitor for steel in acidic environments. This finding suggests applications in protecting metal surfaces against corrosion, offering insights into the chemical's potential industrial applications (Rajendraprasad et al., 2020).

Soluble Epoxide Hydrolase Inhibition

The discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase presents an opportunity for therapeutic intervention in diseases where epoxide hydrolases play a crucial role. These inhibitors could be vital in exploring treatments for cardiovascular diseases and inflammatory disorders (Thalji et al., 2013).

Electrochemical Behavior

The electrochemical behavior of related compounds has been studied, highlighting their potential in various electrochemical applications and possibly influencing the development of new materials or analytical methods (Ye et al., 2012).

Metabolic Studies

Compounds similar to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride" have been used to study metabolic pathways in different organisms, offering insights into their disposition, potential therapeutic uses, and safety profiles. For instance, the metabolic disposition of casopitant, a neurokinin-1 receptor antagonist, provides valuable information on its absorption, distribution, metabolism, and elimination, which is crucial for its development and use in treating nausea and vomiting associated with chemotherapy (Miraglia et al., 2010).

properties

IUPAC Name

N-(3-methylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHNONJYHYNXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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